

A Comparative Toxicological Risk Assessment of Butyl Cyclohexyl Phthalate and Other Common Phthalates

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Compound of Interest

Compound Name: *Butyl cyclohexyl phthalate*

Cat. No.: *B041341*

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This guide provides a comparative toxicological risk assessment of **Butyl cyclohexyl phthalate** (BCHP) alongside other widely used phthalates, including Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Butyl benzyl phthalate (BBP). The following sections summarize key toxicological data, detail experimental methodologies for major assays, and illustrate the signaling pathways implicated in phthalate toxicity.

Quantitative Toxicological Data Summary

The toxicological profiles of phthalates vary, with significant differences observed in their acute toxicity, as well as their reproductive and developmental effects. The following tables summarize key quantitative data for BCHP and other selected phthalates.

Phthalate	CAS No.	Molecular Weight (g/mol)	Acute Oral LD50 (Rat)
Butyl cyclohexyl phthalate (BCHP)	84-64-0	304.4	No data available
Di(2-ethylhexyl) phthalate (DEHP)	117-81-7	390.56	30,000 mg/kg
Dibutyl phthalate (DBP)	84-74-2	278.34	8,000 mg/kg
Butyl benzyl phthalate (BBP)	85-68-7	312.36	2,040 mg/kg

Table 1: Acute Toxicity Data for Selected Phthalates.

Phthalate	Endpoint	Species	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Key Effects
Butyl cyclohexyl phthalate (BCHP)	Genotoxicity	Mouse	Not Established	Not Established	Dose-dependent chromosomal abnormalities in a 28-day study[1].
Di(2-ethylhexyl) phthalate (DEHP)	Reproductive & Developmental Toxicity	Rat	4.8	-	Reproductive tract malformations in male offspring[2][3].
Dibutyl phthalate (DBP)	Developmental Toxicity	Rat	50	-	Male reproductive system damage in F1 generation[4].
Butyl benzyl phthalate (BBP)	Developmental Toxicity	Rat	100	-	Increased incidence of skeletal anomalies and reduced fetal testis weights[4][5].

Table 2: Reproductive and Developmental Toxicity Data for Selected Phthalates.

Key Experimental Protocols

The assessment of phthalate toxicity relies on a battery of standardized in vivo and in vitro assays. Below are detailed methodologies for key experiments frequently cited in toxicological studies of these compounds.

Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance for 28 days.

- **Test System:** Typically, young adult Sprague-Dawley rats are used.
- **Administration:** The test substance is administered orally by gavage, or mixed in the diet or drinking water, daily for 28 days.
- **Dose Groups:** At least three dose levels of the test substance and a control group are used. The highest dose is chosen to induce toxic effects but not mortality.
- **Observations:** Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly.
- **Clinical Pathology:** Towards the end of the study, blood samples are collected for hematological and clinical biochemistry analysis.
- **Pathology:** At termination, all animals undergo a gross necropsy. Organs and tissues are weighed, and preserved for histopathological examination.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

- **Test System:** Histidine-requiring mutant strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) are used.
- **Metabolic Activation:** The test is performed with and without a mammalian metabolic activation system (S-9 mix from rat liver) to detect pro-mutagens.
- **Procedure:**
 - The tester strains are exposed to the test substance at various concentrations.
 - The treated bacteria are plated on a minimal agar medium lacking histidine.

- Plates are incubated at 37°C for 48-72 hours.
- Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control. **Butyl cyclohexyl phthalate** tested negative in the Ames assay with strains TA1535, TA100, TA98, and TA1537, with or without metabolic activation[6]. However, another study reported mutagenic activity for BCHP in the presence of S9 mix with the TA100 strain[1].

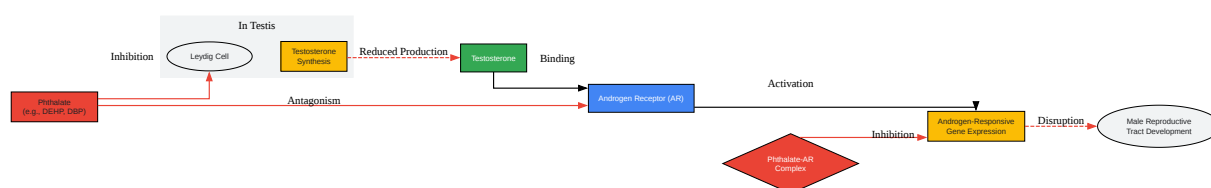
In Vivo Alkaline Comet Assay

The Comet assay is a sensitive method for detecting DNA strand breaks in eukaryotic cells.

- Test System: Typically, rodents are used. Tissues of interest (e.g., liver, bone marrow) are collected after exposure to the test substance.
- Procedure:
 - A single-cell suspension is prepared from the collected tissue.
 - The cells are embedded in a low-melting-point agarose gel on a microscope slide.
 - The cells are lysed to remove membranes and cytoplasm, leaving the nuclear DNA.
 - The slides are placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA and separate fragments.
 - After electrophoresis, the DNA is stained with a fluorescent dye and visualized under a microscope.
- Endpoint: Damaged DNA, containing strand breaks, migrates further in the electric field, forming a "comet tail." The length and intensity of the comet tail are proportional to the amount of DNA damage. A study on BCHP indicated its potential to cause DNA strand breaks at high exposure levels, as assessed by the Comet assay[1].

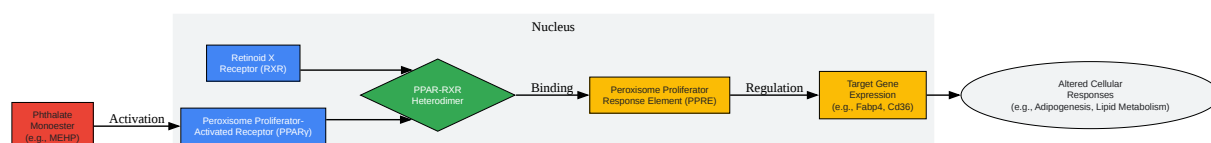
Signaling Pathways in Phthalate Toxicity

Phthalates can exert their toxic effects through various signaling pathways, primarily by acting as endocrine disruptors. The diagrams below illustrate two key mechanisms of phthalate-induced toxicity.



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Figure 1: Anti-Androgenic Signaling Pathway of Phthalates. This diagram illustrates how certain phthalates can disrupt male reproductive development by inhibiting testosterone synthesis in Leydig cells and by antagonizing the androgen receptor, leading to altered gene expression. Phthalates have been shown to reduce fetal testosterone synthesis[7].



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Figure 2: Phthalate Activation of the PPAR γ Signaling Pathway. This diagram shows how phthalate monoesters can activate PPAR γ , leading to the formation of a heterodimer with RXR. This complex then binds to PPREs in the DNA, regulating the expression of target genes involved in cellular processes like adipogenesis and lipid metabolism. Phthalate monoesters have been shown to activate PPAR γ and induce the expression of its target genes[8][9][10].

Conclusion

The available toxicological data indicate that while BHP has shown evidence of genotoxicity in some studies, there is a lack of comprehensive quantitative data on its reproductive and developmental toxicity compared to more extensively studied phthalates like DEHP, DBP, and BBP. These latter compounds have well-documented adverse effects on the male reproductive system, primarily through anti-androgenic mechanisms. Furthermore, the activation of nuclear receptors such as PPARs represents another important pathway through which phthalates can exert their biological effects. Further research is warranted to fully characterize the toxicological profile of BHP and to establish clear NOAEL and LOAEL values for its key toxicological endpoints to allow for a more complete risk assessment.

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